molecular formula C5H9NO3 B2575858 (S)-2-Amino-2-(oxetan-3-yl)acetic acid CAS No. 1270019-87-8; 394653-43-1; 394653-46-4

(S)-2-Amino-2-(oxetan-3-yl)acetic acid

カタログ番号: B2575858
CAS番号: 1270019-87-8; 394653-43-1; 394653-46-4
分子量: 131.131
InChIキー: RMQBFQWTJJLVRW-BYPYZUCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-2-(oxetan-3-yl)acetic acid (CAS: 2437199-28-3) is a non-proteinogenic amino acid featuring a central α-amino acetic acid backbone substituted with an oxetane ring at the β-position. Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol . The oxetane ring, a four-membered oxygen-containing heterocycle, confers rigidity and metabolic stability, making it valuable in medicinal chemistry for optimizing drug candidates. This compound is commercially available for research purposes, with storage recommendations of 2–8°C under inert atmosphere due to its sensitivity to light and moisture .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBFQWTJJLVRW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Chemical Synthesis Applications

(S)-2-Amino-2-(oxetan-3-yl)acetic acid serves as a versatile building block in organic synthesis. Its oxetane ring structure allows for various chemical transformations, making it useful in creating complex organic molecules. The compound can undergo several types of reactions:

  • Oxidation : The compound can be oxidized to form oxetane derivatives with higher oxidation states.
  • Reduction : Reduction reactions can convert the oxetane ring into more saturated structures.
  • Substitution : The oxetane ring can participate in nucleophilic substitution reactions, leading to diverse functionalized derivatives.

These reactions enable the synthesis of specialized compounds used in pharmaceuticals and materials science.

Enzyme Interaction Studies

Research indicates that (S)-2-Amino-2-(oxetan-3-yl)acetic acid may modulate enzyme activity through interactions with various biomolecules. It has shown potential in influencing metabolic pathways by interacting with enzymes involved in biochemical reactions. For instance, studies have highlighted its ability to inhibit specific enzymes that play critical roles in metabolic disorders .

Anticancer Properties

Recent investigations have tested (S)-2-Amino-2-(oxetan-3-yl)acetic acid against cancer cell lines. Results demonstrated that the compound could induce apoptosis selectively in cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent for cancer treatment .

Study on Enzyme Inhibition

A notable study focused on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) by derivatives of (S)-2-Amino-2-(oxetan-3-yl)acetic acid. The findings revealed that specific modifications to the compound enhanced its inhibitory potency against NAAA, highlighting its potential role in anti-inflammatory therapies .

Structure-Activity Relationship Investigations

Further research explored the structure-activity relationships of (S)-2-Amino-2-(oxetan-3-yl)acetic acid derivatives, identifying critical features that contribute to their biological activity. This research is crucial for designing new compounds with improved efficacy and specificity for therapeutic applications .

Table of Chemical Reactions and Products

Reaction TypeDescriptionMajor Products
OxidationConverts the compound to higher oxidation state derivativesOxetane carboxylic acids
ReductionConverts the oxetane ring into saturated structuresOxetane alcohols
SubstitutionForms functionalized derivatives through nucleophilic attackDiverse functionalized oxetanes

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

(a) Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)
  • Structure : Replaces the oxetane ring with a 3-hydroxyisoxazole ring.
  • Biological Activity : A psychoactive compound from Amanita mushrooms, acting as a GABA receptor agonist , leading to CNS excitation .
  • Key Difference: The isoxazole ring’s electron-rich nature and hydrogen-bonding capability (via the hydroxyl group) enhance receptor binding, unlike the non-polar oxetane.
(b) (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic Acid Hydrate
  • Structure : Features a dihydroisoxazolone ring, introducing a ketone group.
  • Physicochemical Properties : The hydrate form (CAS: 60573-88-8) increases water solubility but may reduce stability compared to the oxetane analogue .
  • Hazard Profile : Classified with acute oral toxicity (H302), emphasizing the need for careful handling .
(c) 2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride
  • Structure : Substitutes oxetane with a six-membered oxane (tetrahydropyran) ring.
  • Applications : Used in pharmaceutical and agrochemical research; the larger ring size enhances conformational flexibility but reduces metabolic stability compared to oxetane .

Analogues with Aromatic or Aliphatic Side Chains

(a) (R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid
  • Structure : A phenyl group replaces the oxetane ring.
  • Applications : A key intermediate in β-lactam antibiotic synthesis (e.g., cephalosporins), highlighting how aromaticity influences binding to enzymatic targets .
(b) (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
  • Structure : Contains a dichlorobenzyl group and an alkyne side chain.
  • Biological Activity : Exhibits collagenase inhibition (IC₅₀ = 1.48 mM ) via hydrogen bonding (Gln215) and π–π interactions (Tyr201) .
  • Comparison : The rigid oxetane may limit binding to larger active sites compared to the flexible dichlorobenzyl group.

Enantiomeric and Derivative Forms

(a) (R)-2-Amino-2-(oxetan-3-yl)acetic Acid
  • Structure : Enantiomer of the target compound (CAS: 394653-43-1).
(b) 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid
  • Structure: Adds a methoxycarbonyl protecting group to the amino moiety.
  • Use : Likely serves as a synthetic intermediate; the protecting group enhances solubility but requires deprotection for bioactivity .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature Biological/Industrial Relevance Reference ID
(S)-2-Amino-2-(oxetan-3-yl)acetic acid 2437199-28-3 C₅H₉NO₃ 131.13 Oxetane ring Drug design scaffold
Ibotenic acid 2552-55-8 C₅H₆N₂O₄ 158.11 3-Hydroxyisoxazole ring GABA receptor agonist
2-Amino-2-(oxan-3-yl)acetic acid HCl 1909305-59-4 C₇H₁₄ClNO₃ 195.64 Oxane (tetrahydropyran) ring Pharmaceutical intermediate
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid N/A C₁₂H₁₀Cl₂NO₂ 279.12 Dichlorobenzyl group Collagenase inhibitor (IC₅₀ = 1.48 mM)
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid N/A C₈H₉NO₃ 167.16 4-Hydroxyphenyl group β-Lactam antibiotic precursor

Key Findings and Implications

  • Oxetane Advantage: The oxetane ring in (S)-2-amino-2-(oxetan-3-yl)acetic acid balances metabolic stability and conformational rigidity, making it superior to larger rings (e.g., oxane) in drug design .
  • Activity vs. Structure : Aromatic substituents (e.g., dichlorobenzyl) enhance enzyme inhibition, while heterocycles like isoxazole dictate receptor specificity .
  • Stereochemical Considerations : Enantiomeric forms (R vs. S) may exhibit divergent bioactivities, though further studies are needed .

Q & A

Q. What synthetic strategies are recommended for enantioselective synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid, and how can stereochemical purity be validated?

  • Methodological Answer : The synthesis typically involves chiral auxiliaries or asymmetric catalysis. For example, methyl 2-amino-2-(oxetan-3-yl)acetate oxalate (a precursor) can be hydrolyzed under controlled acidic or basic conditions to yield the target compound . Enantiomeric purity is confirmed via chiral HPLC or polarimetry, while structural integrity is verified using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). For stereochemical validation, X-ray crystallography of intermediates (e.g., oxalate salts) provides definitive proof of configuration .

Q. What safety protocols are critical for handling (S)-2-Amino-2-(oxetan-3-yl)acetic acid in laboratory settings?

  • Methodological Answer : Based on analogous oxetane-containing compounds, this amino acid may pose risks of skin/eye irritation (GHS Category 2) and respiratory sensitization (H335). Key precautions include:
  • Storage : 2–8°C in a dry, inert atmosphere to prevent hydrolysis of the oxetane ring .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation via wet handling or solvent slurries .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are optimal for characterizing (S)-2-Amino-2-(oxetan-3-yl)acetic acid and its intermediates?

  • Methodological Answer :
  • Purity Assessment : Reverse-phase HPLC with UV detection (210–254 nm) and C18 columns.
  • Structural Confirmation : 1^1H NMR (e.g., oxetane protons at δ 4.5–5.0 ppm) and IR (C=O stretch ~1700 cm1^{-1}).
  • Chiral Analysis : Chiral stationary-phase HPLC (e.g., Chirobiotic T column) with polarimetric detection .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of (S)-2-Amino-2-(oxetan-3-yl)acetic acid with protease targets?

  • Methodological Answer : Computational workflows (e.g., AutoDock Vina, Schrödinger Suite) predict binding modes by analyzing:
  • Hydrogen Bonding : Carboxylic acid groups interacting with catalytic residues (e.g., Gln215 in collagenase, distance ~2.0–2.2 Å) .
  • Steric Effects : The oxetane ring’s rigidity may enhance binding entropy by reducing conformational flexibility.
  • Free Energy Calculations : Compare Gibbs free energy (ΔG) of docked poses; values ≤−6.5 kcal/mol suggest high affinity . Validate with mutagenesis (e.g., Ala-scanning of binding pockets).

Q. How should researchers resolve contradictions in biological activity data for (S)-2-Amino-2-(oxetan-3-yl)acetic acid derivatives?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} values) may arise from:
  • Stereochemical Impurities : Re-analyze enantiomeric purity via chiral HPLC .
  • Solvent Effects : Compare activity in polar (DMSO) vs. nonpolar (hexane) solvents.
  • Assay Variability : Standardize enzyme inhibition assays (e.g., fixed substrate concentrations, pH 7.4 buffers). For collagenase inhibitors, ensure collagen substrate homogeneity .

Q. What structural modifications enhance the metabolic stability of (S)-2-Amino-2-(oxetan-3-yl)acetic acid in drug design?

  • Methodological Answer :
  • Oxetane Ring Substitutions : Introduce electron-withdrawing groups (e.g., fluorine) to reduce ring-opening susceptibility .
  • Amino Acid Backbone : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve oral bioavailability.
  • Prodrug Strategies : Esterify the carboxylic acid (e.g., methyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。